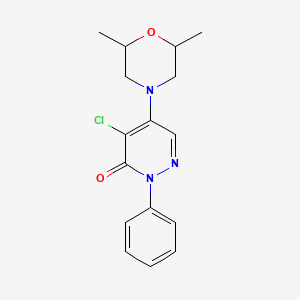![molecular formula C18H23ClN4O B4770343 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1-piperidinylbenzamide](/img/structure/B4770343.png)
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1-piperidinylbenzamide
説明
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1-piperidinylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various scientific research applications. This compound is commonly referred to as "CMPB" and is a benzamide derivative that has been synthesized using specific methods.
作用機序
CMPB acts as a competitive antagonist of the GPR40 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as free fatty acids. This inhibition of GPR40 signaling leads to a decrease in insulin secretion, which can be studied to understand the role of GPR40 in glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that CMPB has a significant effect on insulin secretion and glucose homeostasis. By inhibiting GPR40 signaling, CMPB reduces insulin secretion and can lead to impaired glucose tolerance. This effect has been studied in various animal models and has shown promising results in understanding the role of GPR40 in glucose metabolism.
実験室実験の利点と制限
CMPB has several advantages for use in scientific research. It is a potent and selective antagonist of the GPR40 receptor, making it a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, there are also some limitations to its use. CMPB has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its potency and selectivity can make it challenging to interpret results when studying other GPCRs.
将来の方向性
There are several future directions for research on CMPB. One area of interest is the development of more potent and selective GPR40 antagonists. Additionally, further research is needed to understand the long-term effects of CMPB on glucose metabolism and insulin secretion. Finally, there is potential for the use of CMPB in the development of therapeutic agents for the treatment of diabetes and other metabolic disorders.
Conclusion:
In conclusion, CMPB is a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. Its potency and selectivity make it a valuable tool for scientific research, although there are also some limitations to its use. Further research is needed to fully understand the potential applications of CMPB in the development of therapeutic agents for the treatment of metabolic disorders.
科学的研究の応用
CMPB has been extensively studied for its potential use in scientific research applications. One of the primary areas of interest is its application in the study of G protein-coupled receptors (GPCRs). CMPB has been shown to be a potent and selective antagonist of the GPR40 receptor, which is involved in the regulation of insulin secretion. This makes CMPB a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis.
特性
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-13-17(19)14(2)23(20-13)12-15-7-6-8-16(11-15)18(24)21-22-9-4-3-5-10-22/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFDGDJTFJROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN3CCCCC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B4770262.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4770282.png)
![N-(4-fluorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4770288.png)
![ethyl ({[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)carbamate](/img/structure/B4770292.png)
![N-[1-(1-adamantyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4770296.png)
![2-[(2-hydroxyethyl)amino]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4770299.png)



![4-chloro-N-{2-[(2,6-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4770330.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4770354.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770359.png)

